molecular formula C11H13ClN2O B1589624 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole CAS No. 87233-54-3

2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

Cat. No. B1589624
CAS RN: 87233-54-3
M. Wt: 224.68 g/mol
InChI Key: AIQPWDHVCUXRBI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole, also known as CEB, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a molecular formula of C11H13ClN2O and a molecular weight of 226.7 g/mol. CEB is a versatile compound, with a variety of uses in scientific research, drug development, and even in the production of pharmaceuticals.

Scientific Research Applications

H1-antihistaminic Activity

The synthesis of benzimidazole derivatives, including compounds similar to 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole, has been explored for their H1-antihistaminic activity. A study demonstrated that derivatives with a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus exhibited potent in vivo antihistaminic activity, underlining the significance of the oxygen atom in the group for enhancing activity. One specific compound was found to be considerably more potent than chlorpheniramine maleate, a widely used antihistamine, suggesting potential clinical evaluation (R. Iemura, T. Kawashima, T. Fukuda, K. Ito, G. Tsukamoto, 1986).

Antifungal, Insecticidal, and Herbicidal Activities

Research into benzimidazole compounds has also shown them to exhibit varied biological activities, including antifungal, insecticidal, and herbicidal properties. A study synthesized benzimidazoles with different substituents, finding them to demonstrate notable antifungal activity, while others showed potential herbicidal activity, indicating their applicability in agricultural and pharmaceutical sectors (T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant action against common pathogens such as Escherichia coli and Staphylococcus aureus. This includes research on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, indicating the potential for developing new antimicrobial agents (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).

Corrosion Inhibition

Another application of benzimidazole derivatives is in corrosion inhibition, particularly for protecting iron surfaces in acidic environments. Studies have shown that certain benzimidazole compounds are effective in inhibiting corrosion through adsorption onto the iron surface, suggesting their use in industrial applications to extend the lifespan of metal structures (K. F. Khaled, 2003).

properties

IUPAC Name

2-chloro-1-(2-ethoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPWDHVCUXRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440767
Record name 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

CAS RN

87233-54-3
Record name 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9ES7R4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 2-chloro-1H-benzimidazole (15.3 g, 100 mmol) and tetrahydrofuran (300 mL). Cool to −70° C. Add dropwise, a solution of potassium bis(trimethylsilyl)amide (200 mL, 0.5 M in toluene, 100 mmol). After 30 minutes, add 2-chloroethyl ethyl ether (22.2 g, 200 mmol) and tetrabutylammonium bromide (0.5 g). Warm to ambient temperature and heat to reflux. After 12 hours, cool to ambient temperature and add water. Separate the organic layer and extract the aqueous layer with dichloromethane. Dry the combined organic layers over Na2SO4, filter, and evaporate in vacuo to give 1-(2-ethoxyethyl)-2-chloro-1H-benzimidazole.
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15.3 g
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Synthesis routes and methods II

Procedure details

Combine 2-hydroxy-1-(2-ethoxyethyl)-1H-benzimidazole (36.4 g, 177 mmol) and phosphorous oxychloride (72 mL) and reflux. After 30 minutes, cool to ambient temperature and pour the reaction mixture onto crushed ice. Adjust the pH to about 9 using aqueous 50% sodium hydroxide solution. Extract three times with ethyl acetate. Combine the organic layers and extract with brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with ethyl acetate to give the 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole.
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36.4 g
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Synthesis routes and methods III

Procedure details

Combine 2-chloro-1H-benzimidazole (21.1.4 g, 138.4 mmol) and dimethylformamide (200 mL). Add portionwise, sodium hydride (24.0 g, 60% in oil, 153.3 mmol). After 15 minutes, add 2-chloroethyl ethyl ether (21.9 g, 201,5 mmol). Heat to 60° C. After 18 hours, cool the reaction mixture and dilute with ethyl acetate. Extract with a saturated aqueous sodium bicarbonate solution, water, and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting sequentially with 10% ethyl acetate/hexane and then 30% ethyl acetate hexane to give the 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole: Rf=0.74 (silica gel, 7/3 ethyl acetate/hexane).
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138.4 mmol
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200 mL
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24 g
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21.9 g
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ethyl acetate hexane
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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